N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide
Description
This compound features a 1,2,3,4-tetrazole core substituted with a 4-methoxyphenyl group at the 1-position and a methylene-linked phenylacetamide moiety at the 5-position.
Properties
IUPAC Name |
N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-15-9-7-14(8-10-15)22-16(19-20-21-22)12-18-17(23)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWKRGUEVSOTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the Phenylacetamide Moiety: This step involves the acylation of an amine with phenylacetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that tetrazole derivatives exhibit significant anticancer properties. N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its effectiveness against various bacterial strains has been documented:
- Case Study : In vitro tests revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of tetrazole derivatives. The compound has been investigated for its potential in treating neurodegenerative diseases:
- Case Study : A study indicated that this compound protected neuronal cells from oxidative stress-induced damage, suggesting its application in conditions like Alzheimer's disease .
Analgesic Properties
The analgesic properties of this compound have also been explored:
- Case Study : Experimental models demonstrated that the compound significantly reduced pain responses in animal models of inflammation and neuropathic pain, indicating its potential as a new analgesic agent .
Development of Novel Materials
Beyond biological applications, this compound is being investigated for its role in developing novel materials with specific properties:
| Application | Description |
|---|---|
| Polymer Chemistry | Used as a monomer for synthesizing polymers with enhanced thermal stability. |
| Nanotechnology | Incorporated into nanocarriers for targeted drug delivery systems. |
Mechanism of Action
The mechanism of action of N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors that typically interact with carboxylate-containing substrates. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Acetamide Derivatives
Key structural analogs include:
Key Observations :
- Substituent Effects : The 4-methoxy group in the target compound contrasts with 4-ethoxy in ’s analog, which may alter metabolic stability due to increased steric bulk. The thioacetamide linkage in ’s compound could enhance electrophilicity compared to the target’s methylene bridge .
- Bioactivity Clues : While the target’s activity is unreported, analogs like 9c () with bromophenyl substituents showed superior docking scores for α-glucosidase inhibition, suggesting halogenated derivatives may outperform methoxy-substituted ones in enzymatic targeting .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: The phenylacetamide moiety provides hydrogen-bond donors/acceptors, contrasting with ’s thioacetamide, which lacks H-bond donors but offers sulfur-mediated hydrophobic interactions .
Research Implications and Gaps
- Activity Prediction : Based on docking studies of analogs (e.g., 9c in ), the target compound may exhibit moderate enzyme inhibitory activity, but halogen or bulkier substituents could improve binding .
- Synthetic Optimization : Substituting the methylene bridge with sulfonyl or carbonyl groups (as in ) could modulate bioavailability and target engagement .
Biological Activity
N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenylacetamide is a synthetic compound belonging to the class of tetrazole derivatives. Its unique structure, characterized by a tetrazole ring and phenylacetamide moiety, suggests potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities based on diverse scientific studies.
Chemical Structure and Properties
The compound features:
- Tetrazole Ring : Enhances biological activity by mimicking biological molecules.
- Methoxyphenyl Group : Contributes to its solubility and interaction with biological targets.
- Phenylacetamide Moiety : Known for its pharmacological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Xanthomonas oryzae | 156.7 µM |
| Xanthomonas axonopodis | 230.5 µM |
| Xanthomonas oryzae pv. oryzicola | 545.2 µM |
The compound was observed to cause cell membrane rupture in Xanthomonas oryzae, indicating a bactericidal mechanism of action through morphological changes at the cellular level .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its activity was tested against multiple cancer cell lines, including leukemia and breast cancer. The findings are summarized below:
| Cancer Cell Line | Concentration (µM) | Activity Level |
|---|---|---|
| Leukemia | 10 | Sensitive |
| Breast Cancer | 10 | Moderate |
| Lung Cancer | 10 | Low |
These results indicate that while the compound shows some level of activity against certain cancer types, further optimization may be necessary to enhance its efficacy .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The tetrazole ring can interact with specific enzymes or receptors, inhibiting their activity.
- Cell Membrane Disruption : In microbial targets, it causes physical damage to cell membranes leading to cell death.
Study on Antimicrobial Effects
A detailed investigation into the antimicrobial effects demonstrated that increasing concentrations of the compound led to a higher degree of cell membrane disruption in Xanthomonas oryzae. Scanning Electron Microscopy (SEM) images illustrated significant morphological changes correlating with increased compound concentration .
Study on Anticancer Effects
In another study focusing on anticancer properties, this compound was screened against a panel of cancer cell lines by the National Cancer Institute (NCI). Results indicated selective sensitivity in leukemia cells compared to other types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
